molecular formula C13H18ClFN2O2 B12274763 benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride CAS No. 2101206-40-8

benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride

Katalognummer: B12274763
CAS-Nummer: 2101206-40-8
Molekulargewicht: 288.74 g/mol
InChI-Schlüssel: CVDZOJLGFLYIMX-LYCTWNKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of piperidine, a nitrogen-containing heterocycle, and features both amino and fluorine substituents, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with amines in the presence of lithium perchlorate in acetonitrile at room temperature . This method ensures high enantiomeric purity and yields the desired amino alcohols efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of chiral lithium amides for kinetic separation of racemic mixtures is a common approach in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or fluorine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives, such as:

  • (3R,4S)-1-Benzyl-3,4-pyrrolidinediol
  • Benzyl (3R,4S)-3-(bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylate

Uniqueness

Benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride stands out due to its specific stereochemistry and the presence of both amino and fluorine substituents. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

2101206-40-8

Molekularformel

C13H18ClFN2O2

Molekulargewicht

288.74 g/mol

IUPAC-Name

benzyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1

InChI-Schlüssel

CVDZOJLGFLYIMX-LYCTWNKOSA-N

Isomerische SMILES

C1CN(C[C@H]([C@H]1N)F)C(=O)OCC2=CC=CC=C2.Cl

Kanonische SMILES

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.